4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid
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Overview
Description
4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid is a deuterated analog of 3-methyl-2-butenoic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of research due to its unique isotopic composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid typically involves the deuteration of 3-methyl-2-butenoic acid. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of deuterated compounds often involves the use of deuterated reagents and solvents. For large-scale synthesis, continuous flow reactors may be employed to enhance the efficiency and yield of the deuteration process. The use of deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) can also facilitate the incorporation of deuterium atoms into the target molecule .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borohydride (NaBD4) are used.
Substitution: Nucleophiles such as deuterated amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects and reaction pathways.
Biology: Employed in metabolic studies to investigate the role of hydrogen atoms in biological processes.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid involves the replacement of hydrogen atoms with deuterium. This isotopic substitution can lead to changes in bond strength and reaction rates, affecting the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butenoic acid: The non-deuterated analog of 4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid.
4,4,4-Trifluoro-3-methyl-2-butenoic acid: A fluorinated analog with different electronic properties.
Ethyl 3-methyl-2-butenoate: An ester derivative with similar structural features.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which imparts distinct physical and chemical properties. These properties make it valuable for studying isotope effects, enhancing the stability of pharmaceuticals, and improving the accuracy of analytical techniques .
Properties
Molecular Formula |
C5H8O2 |
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Molecular Weight |
106.15 g/mol |
IUPAC Name |
4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h3H,1-2H3,(H,6,7)/i1D3,2D3 |
InChI Key |
YYPNJNDODFVZLE-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CC(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=CC(=O)O)C |
Origin of Product |
United States |
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